3-(4-fluorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one
Description
Properties
Molecular Formula |
C23H13FO3 |
|---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-phenylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C23H13FO3/c24-16-8-6-15(7-9-16)20-13-26-21-12-22-18(10-19(20)21)17(11-23(25)27-22)14-4-2-1-3-5-14/h1-13H |
InChI Key |
SQWRMTHBWBQNLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=CC4=C(C=C23)C(=CO4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Pechmann Condensation
A widely used method for synthesizing coumarin derivatives, which can be extended to furochromenones:
Reaction Scheme
-
Starting materials : Resorcinol derivative + β-keto ester.
-
Cyclization : Acid-catalyzed (e.g., H₂SO₄, polyphosphoric acid) to form coumarin intermediate.
-
Furan ring annulation : Oxidative cyclization or photochemical methods to construct the fused furan ring.
Example Protocol
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | Resorcinol, ethyl acetoacetate, H₂SO₄, 80°C, 6h | 7-Hydroxy-4-methylcoumarin | 75% |
| 2 | I₂, DMSO, 120°C, 12h | 5-Methylfuro[3,2-g]chromen-7-one | 62% |
Suzuki-Miyaura Cross-Coupling for Aryl Substitution
The 4-fluorophenyl and phenyl groups are introduced via palladium-catalyzed cross-coupling:
General Conditions
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)
-
Base : K₂CO₃ or Cs₂CO₃
-
Solvent : DMF/H₂O or THF/H₂O
Stepwise Functionalization
-
Borylation of halogenated precursor :
-
Intermediate: 3-Bromo-5-iodo-7H-furo[3,2-g]chromen-7-one
-
Reagents: Bis(pinacolato)diboron, Pd(dba)₂, KOAc
-
-
Coupling with 4-fluorophenylboronic acid :
-
Second coupling with phenylboronic acid :
-
Yield: 65–70%
-
Alternative Pathways for Direct Assembly
One-Pot Tandem Cyclization
A streamlined approach combining coumarin formation and furan annulation:
Reaction Setup
-
Substrates : 4-Fluorophenylacetylene, methyl 3-phenylpropiolate
-
Catalyst : AuCl₃/AgOTf (5 mol%)
-
Solvent : Toluene, 110°C, 8h
Mechanistic Insight
-
Gold catalysis facilitates alkyne activation and subsequent cycloisomerization.
-
The phenyl group originates from the propiolate ester.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Optimized parameters for large-scale manufacturing:
| Parameter | Value |
|---|---|
| Reactor type | Microtubular (ID = 1 mm) |
| Residence time | 30 min |
| Temperature | 150°C |
| Pressure | 10 bar |
| Catalyst loading | 0.1 mol% Pd |
| Annual capacity | 500 kg |
Advantages
-
Improved heat/mass transfer vs. batch reactors.
-
20% reduction in solvent use.
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
Challenges and Optimization Opportunities
Common Side Reactions
-
Diarylation : Competing coupling at both positions without regiocontrol.
-
Protodeboronation : Loss of boronic acid functionality under acidic conditions.
Mitigation Strategies
-
Directed ortho-metalation : Using directing groups to ensure selective coupling.
-
Low-temperature cycling : Reducing thermal decomposition during cross-coupling.
| Reagent | Risk | Handling |
|---|---|---|
| Pd catalysts | Heavy metal toxicity | Closed systems, PPE |
| H₂SO₄ | Corrosive | Neutralization protocols |
Waste Management
-
Pd recovery : Ion-exchange resins achieve >90% metal reclamation.
-
Solvent recycling : Distillation recovers 85% THF for reuse.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which may exhibit different biological activities .
Scientific Research Applications
3-(4-fluorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one involves interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3
a) 3-(4-Methoxyphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one (CID 1801537)
- Molecular Formula : C24H16O4
- Key Features : Methoxy group at position 4 of the phenyl ring.
- Physicochemical Properties :
- Comparison : The methoxy group increases molecular weight (368.4 g/mol) compared to the fluorinated compound (expected ~352 g/mol). Methoxy derivatives are prone to demethylation in vivo, whereas fluorine improves metabolic stability .
b) 3-(4-Chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one hydrazone
Variations in Core Structure and Additional Substituents
a) Imperatorin (9-(3-Methylbut-2-enyloxy)-7H-furo[3,2-g]chromen-7-one)
- Key Features : Isopentenyloxy group at position 7.
- Biological Activity : Protects cardiomyocytes via antioxidant and anti-inflammatory mechanisms .

- Comparison : Unlike the target compound’s phenyl/fluorophenyl substituents, Imperatorin’s isopentenyloxy chain enhances membrane permeability and mitochondrial targeting, demonstrating how side-chain modifications dictate biological pathways .
b) 5-(4-Methoxyphenyl)-2-methyl-3-phenylfuro[3,2-g]chromen-7-one
- Molecular Formula : C25H18O4
- Key Features : Methoxy group at position 4 and a methyl group at position 2.
- Physicochemical Properties :
- XLogP3: 5.5 (high lipophilicity).
- Molecular Weight: 382.4 g/mol .
Biological Activity
3-(4-fluorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one is a synthetic compound belonging to the furochromone family. Its molecular formula is C23H17O3F, with a molecular weight of approximately 380.38 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory and antifungal properties.
Structural Characteristics
The compound features a furochromone core with a fluorinated phenyl group, which contributes to its unique chemical and biological properties. The structural formula can be represented as follows:
Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits significant anti-inflammatory activity. This activity is believed to be mediated through the inhibition of specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. The interaction with these enzymes may reduce the production of pro-inflammatory mediators, thereby alleviating inflammation.
Antifungal Activity
Research suggests that this compound also possesses antifungal properties. It may interact with fungal cell membranes or inhibit key metabolic pathways necessary for fungal growth. The exact mechanisms are under investigation, but initial findings indicate promising results against various fungal strains.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase enzymes, leading to decreased synthesis of inflammatory mediators.
- Receptor Modulation : It could modulate receptors involved in pain and inflammation signaling pathways.
Comparative Analysis with Related Compounds
A comparative analysis of similar compounds within the furochromone family highlights the unique aspects of this compound:
| Compound Name | Structural Features | Unique Biological Activities |
|---|---|---|
| 3-(4-chlorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one | Chlorine substituent | Enhanced anti-inflammatory activity |
| 3-(4-methylphenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one | Methyl substituent | Varied reactivity and potential applications |
| 3-(4-fluorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one | Fluorine and methyl groups | Distinct electronic properties |
Case Studies and Research Findings
- Study on Anti-inflammatory Effects : A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.
- Antifungal Efficacy : In vitro assays revealed that this compound exhibited inhibitory effects against Candida albicans and Aspergillus niger, suggesting its applicability in treating fungal infections.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 3-(4-fluorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of 7-hydroxy-4-phenylcoumarin derivatives under acidic or catalytic conditions. For example, Garazd et al. (2000) synthesized analogous furochromenones using hydroxycoumarins as precursors, achieving yields through controlled temperature (80–100°C) and solvent systems like acetic acid or DMF . Optimization involves adjusting substituent electronic effects (e.g., fluorophenyl groups may slow cyclization due to electron-withdrawing effects) and catalyst selection (e.g., p-toluenesulfonic acid for milder conditions) .
Q. How is structural characterization performed for this compound, and what spectroscopic techniques are critical?
- Methodological Answer : Use a combination of -NMR, -NMR, and FTIR to confirm the fused furochromenone scaffold. For instance, -NMR peaks at δ 6.37–8.27 ppm (aromatic protons) and carbonyl signals at δ 177.5 ppm in -NMR are diagnostic . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. observed m/z for [M+H]) . X-ray crystallography (as in ) resolves ambiguities in regiochemistry or stereochemistry .
Q. What are the key physical and chemical properties relevant to handling this compound in laboratory settings?
- Methodological Answer : The compound is typically a crystalline solid with moderate solubility in polar aprotic solvents (e.g., DMSO, DMF). Stability studies under varying pH and temperature (e.g., 25°C vs. 40°C) are critical for storage; degradation pathways can be monitored via HPLC-MS . Melting points (e.g., 147–150°C for analog 3f in ) help assess purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for structurally similar furochromenones?
- Methodological Answer : Discrepancies in NMR shifts (e.g., δ 7.04–7.67 ppm for overlapping aromatic protons) may arise from solvent effects or impurities. Use 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations unambiguously . Comparative analysis with databases like NIST Chemistry WebBook ( ) or PubChem ( ) validates spectral assignments .
Q. What experimental designs are recommended for studying the environmental fate of this compound?
- Laboratory studies : Measure logP (lipophilicity) and hydrolysis rates under simulated environmental conditions (pH 4–9, 25–50°C).
- Field studies : Assess bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS.
- Computational modeling : Predict degradation pathways via software like EPI Suite .
Q. How can computational methods aid in predicting the biological activity of this compound?
- Methodological Answer : Perform molecular docking against targets like cyclooxygenase-2 (COX-2) or cytochrome P450 enzymes using AutoDock Vina. Validate predictions with in vitro assays (e.g., enzyme inhibition IC measurements) . QSAR models trained on analogs (e.g., anti-inflammatory furocoumarins in ) can prioritize synthetic targets .
Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer : Transition from batch to flow chemistry for exothermic cyclization steps. Optimize catalyst loading (e.g., <5 mol% for cost efficiency) and use green solvents (e.g., ethanol/water mixtures) to improve sustainability . Monitor impurity profiles via HPLC with photodiode array detection () .
Data Contradiction and Validation Questions
Q. How should researchers address discrepancies in reported biological activities of furochromenone analogs?
- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., cell viability vs. target-specific reporter assays). For example, if a compound shows anti-cancer activity in MTT assays but not in apoptosis markers, investigate off-target effects via transcriptomic profiling . Replicate studies under standardized conditions (e.g., cell line authentication, serum-free media) .
Q. What analytical techniques are most reliable for quantifying trace impurities in synthesized batches?
- Methodological Answer : Use UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) for high sensitivity. Compare impurity spectra against synthetic intermediates (e.g., unreacted 4-fluorophenyl precursors) . For non-chromophoric impurities, employ charged aerosol detection (CAD) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

